molecular formula C10H10FN3S B363686 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole CAS No. 691397-81-6

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole

Cat. No.: B363686
CAS No.: 691397-81-6
M. Wt: 223.27g/mol
InChI Key: WURMAGFOQCJIKA-UHFFFAOYSA-N
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Description

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorobenzylthio group and a methyl group attached to the triazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole typically involves the reaction of 2-fluorobenzyl chloride with 3-methyl-1H-1,2,4-triazole-5-thiol. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    5-((2-fluorobenzyl)thio)methyl-2-furoic acid: This compound also contains a fluorobenzylthio group but differs in the core structure.

    1-(2-fluorobenzyl)-1H-1,2,4-triazole: Similar triazole structure but lacks the thioether group.

    2-fluorobenzylthio-1,2,4-triazole: Similar structure but with different substitution patterns.

Uniqueness

5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole is unique due to the presence of both the fluorobenzylthio and methyl groups, which can impart distinct chemical and biological properties. Its specific substitution pattern can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-7-12-10(14-13-7)15-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURMAGFOQCJIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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